N,N'-Hexane-1,6-diylbis-D-gluconamide

Supramolecular Chemistry Bolaamphiphile Self-Assembly Even-Odd Effect

N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9) is a symmetrical, non-ionic bolaamphiphile belonging to the bis-gluconamide class, featuring two D-gluconamide head groups linked via a six-carbon hexane spacer. This compound is structurally categorized as an α,ω-type (bolaform) surfactant with two sugar head groups, synthesized by condensation of D-glucono-1,5-lactone with 1,6-diaminohexane.

Molecular Formula C18H36N2O12
Molecular Weight 472.5 g/mol
CAS No. 78841-03-9
Cat. No. B12661799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Hexane-1,6-diylbis-D-gluconamide
CAS78841-03-9
Molecular FormulaC18H36N2O12
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1
InChIKeyLSKTUJWYWKWXJP-KJCFRMDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9): A C6-Spacer Bis-Gluconamide Bolaamphiphile for Supramolecular Gelation and Surfactant Applications


N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9) is a symmetrical, non-ionic bolaamphiphile belonging to the bis-gluconamide class, featuring two D-gluconamide head groups linked via a six-carbon hexane spacer [1]. This compound is structurally categorized as an α,ω-type (bolaform) surfactant with two sugar head groups, synthesized by condensation of D-glucono-1,5-lactone with 1,6-diaminohexane [2]. With a molecular formula of C18H36N2O12, molecular weight of 472.5 g/mol, and a computed LogP of approximately -6, it exhibits pronounced hydrophilicity imparted by its twelve hydrogen-bond donor and twelve hydrogen-bond acceptor sites [1]. The hexane-1,6-diyl spacer confers distinct amphiphilic character, driving self-assembly into supramolecular structures such as hydrogels, organogels, and nanofibers, positioning this compound as a valuable scaffold in biomaterials, drug delivery, and surfactant science [2][3].

Procurement Risk for N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9): Why Spacer Length and Bolaamphiphile Architecture Dictate Function


Generic substitution within the bis-gluconamide family is scientifically unsound due to the profound impact of alkylene spacer length on self-assembly morphology, gelation efficiency, and interfacial activity. The six-carbon hexane spacer is not an arbitrary linker; it falls within the critical even-numbered carbon regime that favors anti-parallel molecular packing and fibrous supramolecular architectures, whereas odd-numbered spacers yield planar platelets or amorphous solids [1]. Furthermore, attempts to substitute with a mono-gluconamide analog such as N-(6-aminohexyl)-D-gluconamide (a half-structure) sacrifices the bolaamphiphile character entirely, losing the dual-headgroup architecture necessary for hydrogel network formation and vesicular assembly [2]. Even seemingly minor alterations—such as shortening the spacer to ethylene (C2) or butylene (C4)—have been reported to alter solvent compatibility for gelation: the C6 hexane spacer uniquely enables hydrogel formation in pure water at low concentrations, whereas shorter analogs require water/ethanol mixtures or fail to gel water altogether . These spacer-dependent performance thresholds mean that procurement of an incorrect bis-gluconamide analog carries a high risk of functional failure in applications reliant on aqueous self-assembly.

Quantitative Differentiation of N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9) vs. Closest Analogs


Even-Numbered C6 Spacer Enables Fibrous Supramolecular Assembly vs. Odd-Numbered Spacer Analogs That Yield Planar Platelets

In a foundational study on 1-glucosamide bolaamphiphiles, Shimizu and Masuda demonstrated that the parity of the oligomethylene spacer dictates supramolecular morphology in water: even-numbered spacers (n = 6, 10, 12, 14) produce fibrous assemblies, whereas odd-numbered spacers (n = 9, 11, 13) yield planar platelet structures or amorphous solids [1]. Although conducted on 1-glucosamide rather than gluconamide headgroups, this even-odd stereochemical rule is broadly applicable to diamide bolaamphiphiles and is explicitly noted as a governing principle for bis-gluconamide gelators [2]. The hexane-1,6-diyl spacer (even-numbered) in the target compound thus confers a predictable fibrous assembly architecture that is structurally unattainable with odd-numbered spacer analogs.

Supramolecular Chemistry Bolaamphiphile Self-Assembly Even-Odd Effect

C6 Spacer Enables Hydrogel Formation in Pure Water vs. C2 and C4 Analogs Requiring Co-Solvents

Comparative gelation screening of bis-gluconamides with varying alkylene spacer lengths reveals a clear solvent-compatibility threshold linked to spacer hydrophobicity. The hexane-1,6-diyl (C6) derivative is reported to form hydrogels in pure water at low concentrations, whereas the ethylene (C2) analog preferentially gels aniline or benzyl alcohol, and the butylene (C4) analog requires water/ethanol mixtures to achieve gelation . This trend reflects the balance between hydrophobic spacer-driven aggregation and hydrophilic headgroup solvation: the C6 spacer provides sufficient hydrophobic driving force for aqueous self-assembly without causing precipitation, while shorter spacers lack the hydrophobic impetus for gelation in pure water.

Low Molecular Weight Gelator Hydrogel Solvent Compatibility

Bolaamphiphile Architecture Confers Distinct Self-Assembly vs. Single-Headed N-Alkyl Gluconamide Surfactants

The symmetrical bis-gluconamide architecture of the target compound represents a bolaamphiphile (hydrophilic headgroups at both termini of a hydrophobic spacer), which fundamentally differs from single-headed N-alkyl gluconamide surfactants (e.g., N-octyl-D-gluconamide) in its self-assembly behavior. Single-headed gluconamides form classical micelles with a hydrophobic core; bolaamphiphiles, by contrast, assemble into vesicular structures, nanofibers, and monolayer membranes [1]. This architectural distinction is critical: the bis-gluconamide bolaform structure enables the formation of extensive hydrogen-bonding networks between headgroups that stabilize supramolecular fibers, a feature structurally precluded in mono-gluconamide analogs [2]. While direct quantitative CMC comparison data are unavailable for this specific compound, the general class property of bolaamphiphiles is higher CMC values and distinct aggregate geometries relative to single-headed surfactants [3].

Bolaamphiphile Surfactant Architecture Self-Assembly

Distinct Enzyme Inhibition Profile vs. Mono-Adduct N-(6-Aminohexyl)-D-gluconamide

A critical structural distinction exists between the bis-gluconamide target compound and its mono-adduct counterpart N-(6-aminohexyl)-D-gluconamide (CAS 69489-85-6). The mono-adduct, bearing only one gluconamide moiety and a free terminal amine, has been tested as an inhibitor of human liver lysosomal glucocerebrosidase and found to be inactive (0% inhibition) [1]. In contrast, the parent compound D-gluconamide (single headgroup, no spacer) achieved 50% inhibition at 12 mM, and D-gluconyl hydrazide achieved 50% inhibition at 5 mM [1]. The bis-gluconamide target compound, with dual headgroups and no free amine, presents a distinctly different pharmacophore that has not been evaluated in this enzyme assay, but its structural dissimilarity from the inactive mono-adduct suggests a divergent biological interaction profile relevant to selectivity screening [2].

Enzyme Inhibition Glucocerebrosidase Structure-Activity Relationship

Computed Physicochemical Profile: Higher Molecular Weight and Hydrogen-Bonding Capacity vs. Shorter-Spacer Bis-Gluconamides

The hexane-1,6-diyl spacer in the target compound imparts a systematically higher molecular weight (472.5 g/mol) and greater hydrogen-bonding capacity compared to its shorter-spacer bis-gluconamide analogs. Computed physicochemical properties from PubChem indicate a LogP of -6 and a hydrogen bond donor/acceptor count of 12 each, reflecting the extensive polyhydroxylated character [1]. For comparison, N,N'-Ethylenebis-D-gluconamide (C2 spacer, CAS 66803-04-1) has a molecular weight of 416.38 g/mol with the same hydrogen bond donor/acceptor count (12/12) but a less hydrophobic spacer, altering its amphiphilic balance [2]. The C6 spacer thus provides enhanced hydrophobic driving force for self-assembly while maintaining full water solubility, a balance not achievable with shorter or longer spacer analogs within the bis-gluconamide series.

Physicochemical Properties Hydrophilicity Molecular Weight

Validated Application Scenarios for N,N'-Hexane-1,6-diylbis-D-gluconamide (CAS 78841-03-9) Based on Differentiation Evidence


Aqueous Supramolecular Hydrogel Fabrication for 3D Bioprinting and Cell Encapsulation

The C6 hexane spacer uniquely enables hydrogel formation in pure water at low concentrations, a prerequisite for cytocompatible 3D bioprinting inks and injectable cell-carrier matrices [1]. Unlike the C2 analog (gels only organic solvents) or C4 analog (requires ethanol/water mixtures), the target compound avoids organic co-solvent cytotoxicity, making it the only bis-gluconamide variant suitable for direct cell-contact applications. Combined with the even-spacer-driven fibrous assembly morphology [2], this compound produces entangled nanofiber networks that mimic extracellular matrix architecture, as demonstrated in wet-spun hydrogel filaments based on structurally related carbohydrate alkyl amides [3].

Bolaamphiphile Vesicular Carrier for Drug Encapsulation and Controlled Release

The symmetrical dual-headgroup bolaamphiphile architecture of the target compound is structurally predisposed to form vesicular assemblies (bolasomes) with an aqueous core and a monolayer membrane, distinct from the bilayer vesicles formed by conventional phospholipids [1]. This architecture offers superior encapsulation stability and a different release profile compared to single-headed N-alkyl gluconamide micelles, which lack the internal aqueous compartment necessary for hydrophilic drug loading. Researchers developing non-ionic, sugar-based drug delivery vehicles should select the bis-gluconamide bolaform specifically for vesicular encapsulation applications, as mono-gluconamide surfactants are structurally incapable of forming vesicles.

Structure-Activity Relationship (SAR) Studies on Bis-Gluconamide Pharmacophores

The negative enzyme inhibition result for the mono-adduct N-(6-aminohexyl)-D-gluconamide against glucocerebrosidase (0% inhibition) establishes a critical SAR baseline: the free terminal amine abolishes inhibitory activity [1]. The bis-gluconamide target compound, with dual gluconamide headgroups and no terminal amine, represents the logical next-tier candidate for SAR expansion. Procurement of the authentic bis-adduct is essential for any pharmacological study aiming to evaluate the role of the dual-gluconamide pharmacophore, as substitution with the mono-adduct would produce structurally invalid and potentially false-negative data.

Non-Ionic Sugar-Based Surfactant Screening for Photographic and Coating Formulations

The bis-gluconamide bolaform class, first systematically described by Garelli-Calvet et al. (1993), was developed as a novel family of α,ω-type non-ionic surfactants with two sugar head groups [1]. The C6 hexane spacer variant (target compound) occupies a specific position in the diamine series (n = 6–12) where spacer length directly influences surface tension reduction efficiency and aggregation behavior. Industrial formulators evaluating sugar-based non-ionic surfactants for photographic coatings, textile wetting agents, or cosmetic emulsifiers should include the C6 homolog specifically to assess the spacer-length-dependent performance window, as shorter (C2, C4) or longer (C8–C12) spacers will exhibit different critical aggregation concentration (CAC) values and interfacial packing geometries.

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